molecular formula C6H8N2O3S B14826991 N-(4-Hydroxypyridin-2-YL)methanesulfonamide

N-(4-Hydroxypyridin-2-YL)methanesulfonamide

Cat. No.: B14826991
M. Wt: 188.21 g/mol
InChI Key: ROYCPVMMWFZTMT-UHFFFAOYSA-N
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Description

N-(4-Hydroxypyridin-2-YL)methanesulfonamide is a chemical compound with the molecular formula C6H8N2O3S and a molecular weight of 188.206 g/mol . This compound is characterized by the presence of a hydroxypyridine ring and a methanesulfonamide group, making it a valuable molecule in various scientific research fields.

Properties

Molecular Formula

C6H8N2O3S

Molecular Weight

188.21 g/mol

IUPAC Name

N-(4-oxo-1H-pyridin-2-yl)methanesulfonamide

InChI

InChI=1S/C6H8N2O3S/c1-12(10,11)8-6-4-5(9)2-3-7-6/h2-4H,1H3,(H2,7,8,9)

InChI Key

ROYCPVMMWFZTMT-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)NC1=CC(=O)C=CN1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Hydroxypyridin-2-YL)methanesulfonamide typically involves the reaction of 4-hydroxypyridine with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions: N-(4-Hydroxypyridin-2-YL)methanesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine ketones, while reduction may yield pyridine amines .

Scientific Research Applications

N-(4-Hydroxypyridin-2-YL)methanesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-(4-Hydroxypyridin-2-YL)methanesulfonamide involves its interaction with specific molecular targets. The hydroxypyridine moiety can interact with enzymes or receptors, potentially inhibiting their activity. The methanesulfonamide group may enhance the compound’s binding affinity and specificity for its targets .

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